4-Methylbenzoic anhydride

Vue d'ensemble

Description

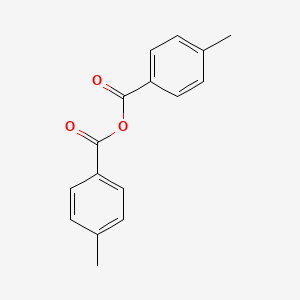

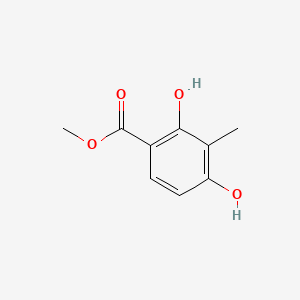

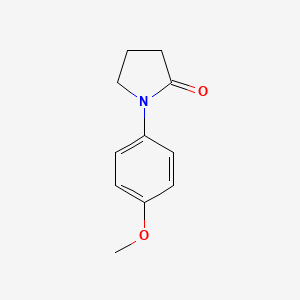

4-Methylbenzoic anhydride is a chemical compound with the molecular formula C16H14O3 . It has an average mass of 254.281 Da and a monoisotopic mass of 254.094299 Da . It is also known by other names such as 4-Methylbenzoesäureanhydrid and Anhydride 4-méthylbenzoïque .

Synthesis Analysis

Symmetrical carboxylic anhydrides, like 4-Methylbenzoic anhydride, can be synthesized from carboxylic acids with sulfated zirconia by phase transfer catalysis . This process is efficient and convenient, providing the carboxylic anhydrides in good to excellent yields . Another method involves the use of triphenylphosphine oxide for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions .Molecular Structure Analysis

The molecular structure of 4-Methylbenzoic anhydride consists of 16 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C16H14O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 .Chemical Reactions Analysis

Carboxylic anhydrides, including 4-Methylbenzoic anhydride, are known to react with water to form carboxylic acids . They can also react with alcohols to form esters and with amines to form amides .Physical And Chemical Properties Analysis

4-Methylbenzoic anhydride has a density of 1.2±0.1 g/cm3, a boiling point of 411.6±34.0 °C at 760 mmHg, and a flash point of 196.0±22.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Application in Neurobiology

- Specific Scientific Field : Neurobiology

- Summary of the Application : 4-Methylbenzoic anhydride has been used in research related to neuroinflammation, particularly in the context of Parkinson’s Disease . A derivative of 4-Methylbenzoic anhydride, known as 2-Hydroxy-4-Methylbenzoic Anhydride (HMA), has been found to inhibit neuroinflammation in cellular and experimental animal models of Parkinson’s Disease .

- Methods of Application or Experimental Procedures : In vitro studies revealed that HMA significantly inhibited lipopolysaccharide (LPS)-stimulated excessive release of nitric oxide (NO) in a concentration-dependent manner . In vivo evaluations revealed that intraperitoneal administration of potent neurotoxin methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP, 20 mg/kg, four times a 1 day) in mice resulted in activation of microglia in the brain in association with severe behavioral deficits .

- Results or Outcomes : HMA significantly suppressed both inducible NO synthase and cyclooxygenase-2 (COX-2) at the mRNA and protein levels in LPS-stimulated BV-2 microglia cells . Moreover, HMA significantly inhibited the proinflammatory cytokines such as interleukin (IL)-1beta, IL-6, and tumor necrosis factor-alpha in LPS-stimulated BV-2 microglial cells . Prevention of microglial activation and attenuation of Parkinson’s disease (PD)-like behavioral changes was obtained by oral administration of HMA (30 mg kg) for 14 days .

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : 4-Methylbenzoic anhydride is used in the field of organic chemistry as a reagent in various reactions . Acid anhydrides, including 4-Methylbenzoic anhydride, are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides .

- Methods of Application or Experimental Procedures : Acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . Anhydrides can also be reduced to 1° alcohols by hydride reduction .

- Results or Outcomes : The reactions of acid anhydrides are, in principle, identical to those discussed in the context of nucleophilic acyl substitution . From a synthetic perspective, the ester- and amide-forming reactions are the most common .

Application in Spectroscopy

- Specific Scientific Field : Spectroscopy

- Summary of the Application : 4-Methylbenzoic anhydride can be used in spectroscopic studies . The infrared (IR) spectrum of a compound can provide valuable information about its chemical structure .

- Methods of Application or Experimental Procedures : The IR spectrum of 4-Methylbenzoic anhydride can be obtained using an IR spectrometer . The sample is typically prepared as a thin film between two plates and then irradiated with a beam of IR light .

- Results or Outcomes : The resulting spectrum represents the molecular absorption and transmission, creating a molecular fingerprint of the sample . Each peak in the spectrum corresponds to a specific vibrational mode of a part of the molecule .

Application in Synthetic Chemistry

- Specific Scientific Field : Synthetic Chemistry

- Summary of the Application : 4-Methylbenzoic anhydride is used in synthetic chemistry as a reagent for the preparation of various organic compounds . It can be used to prepare carboxylic acids, esters, and amides .

- Methods of Application or Experimental Procedures : Acid anhydrides, including 4-Methylbenzoic anhydride, react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . Anhydrides can also be reduced to 1° alcohols by hydride reduction .

- Results or Outcomes : The reactions of acid anhydrides are, in principle, identical to those discussed in the context of nucleophilic acyl substitution . From a synthetic perspective, the ester- and amide-forming reactions are the most common .

Application in Spectroscopic Studies

- Specific Scientific Field : Spectroscopy

- Summary of the Application : 4-Methylbenzoic anhydride can be used in spectroscopic studies . The infrared (IR) spectrum of a compound can provide valuable information about its chemical structure .

- Methods of Application or Experimental Procedures : The IR spectrum of 4-Methylbenzoic anhydride can be obtained using an IR spectrometer . The sample is typically prepared as a thin film between two plates and then irradiated with a beam of IR light .

- Results or Outcomes : The resulting spectrum represents the molecular absorption and transmission, creating a molecular fingerprint of the sample . Each peak in the spectrum corresponds to a specific vibrational mode of a part of the molecule .

Safety And Hazards

4-Methylbenzoic anhydride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers Relevant papers related to 4-Methylbenzoic anhydride can be found on various scientific databases and journals . These papers provide more detailed information about the compound’s properties, synthesis, and potential applications.

Propriétés

IUPAC Name |

(4-methylbenzoyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMLLSSSTGHJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157441 | |

| Record name | 4-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzoic anhydride | |

CAS RN |

13222-85-0 | |

| Record name | 4-Methylbenzoic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylbenzoyl) 4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)

![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)